molecular formula C14H12ClNO5 B6197016 4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid CAS No. 1053091-74-9

4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid

Cat. No.: B6197016
CAS No.: 1053091-74-9
M. Wt: 309.7
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Description

4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a chloro group, a furan ring, and a carbamoyl methoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid typically involves multiple steps:

    Formation of the furan-2-ylmethyl carbamate: This can be achieved by reacting furan-2-ylmethanol with an appropriate isocyanate under mild conditions.

    Esterification: The carbamate is then esterified with 4-chloro-2-hydroxybenzoic acid using a suitable esterification agent such as dicyclohexylcarbodiimide (DCC) and 4-dimethylaminopyridine (DMAP).

    Hydrolysis: The ester is hydrolyzed under acidic or basic conditions to yield the final product, this compound.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors and green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid can undergo various chemical reactions, including:

    Oxidation: The furan ring can be oxidized to form furan-2,3-dione derivatives.

    Reduction: The carbamate group can be reduced to the corresponding amine.

    Substitution: The chloro group can be substituted with nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.

    Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium azide (NaN3) or thiourea under appropriate conditions.

Major Products

    Oxidation: Furan-2,3-dione derivatives.

    Reduction: Corresponding amine derivatives.

    Substitution: Various substituted benzoic acid derivatives depending on the nucleophile used.

Scientific Research Applications

4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Medicine: Investigated for its potential as a pharmacophore in drug design, particularly in the development of anti-inflammatory and anticancer agents.

    Industry: Utilized in the production of advanced materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid depends on its specific application. In medicinal chemistry, it may act by binding to specific molecular targets such as enzymes or receptors, thereby modulating their activity. The furan ring and carbamate group are key functional groups that interact with the target molecules, influencing the compound’s biological activity.

Comparison with Similar Compounds

Similar Compounds

    4-chloro-2-methoxybenzoic acid: Lacks the furan and carbamate groups, resulting in different chemical and biological properties.

    2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid: Similar structure but without the chloro group, affecting its reactivity and applications.

    4-chloro-2-({[(thiophen-2-yl)methyl]carbamoyl}methoxy)benzoic acid: Contains a thiophene ring instead of a furan ring, leading to different electronic and steric effects.

Uniqueness

4-chloro-2-({[(furan-2-yl)methyl]carbamoyl}methoxy)benzoic acid is unique due to the presence of both the chloro group and the furan-2-ylmethyl carbamate moiety. This combination of functional groups imparts distinct chemical reactivity and potential biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

1053091-74-9

Molecular Formula

C14H12ClNO5

Molecular Weight

309.7

Purity

95

Origin of Product

United States

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